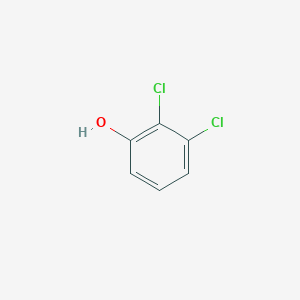

2,3-Dichlorophenol

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPSXRYVXUPCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025001 | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO] | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 °F at 760 mmHg (NTP, 1992), 206 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg at 25 °C | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin and benzene | |

CAS No. |

576-24-9, 25167-81-1 | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM39U444L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 to 140 °F (NTP, 1992), 58 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 2,3-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the primary synthetic routes for producing 2,3-dichlorophenol, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The document details experimental protocols, reaction mechanisms, and data-driven insights into the prevalent methods of synthesis, including the regioselective diazotization of 2,3-dichloroaniline (B127971) and the industrial-scale direct chlorination of phenol (B47542).

Introduction

This compound (2,3-DCP) is a chlorinated aromatic compound with the molecular formula C₆H₄Cl₂O. Its specific substitution pattern makes it a valuable building block in organic synthesis. The primary challenge in its preparation lies in achieving high regioselectivity and purity, as isomeric byproducts are common in many synthetic pathways. This guide explores the two main strategies employed for its synthesis, offering detailed methodologies and comparative data to inform laboratory and industrial production efforts.

Synthesis via Diazotization of 2,3-Dichloroaniline

The most favored laboratory-scale synthesis of this compound is a two-step process commencing with the diazotization of 2,3-dichloroaniline, followed by the hydrolysis of the resulting diazonium salt.[1] This method is lauded for its high regioselectivity, as the positions of the chlorine atoms are predetermined by the starting material, thus circumventing the formation of other dichlorophenol isomers.[1]

Overall Reaction Pathway

Caption: Synthesis of this compound from 2,3-Dichloroaniline.

Experimental Protocol

Step 1: Diazotization of 2,3-Dichloroaniline

-

In a well-ventilated fume hood, prepare a solution of 2,3-dichloroaniline in a suitable volume of aqueous hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the stirred aniline (B41778) solution. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[1]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 2,3-dichlorobenzenediazonium chloride intermediate.

Step 2: Hydrolysis of the Diazonium Salt

-

Gently heat the aqueous solution of the 2,3-dichlorobenzenediazonium salt. As the temperature rises, the diazonium group is replaced by a hydroxyl group, leading to the evolution of nitrogen gas and the formation of this compound.[1]

-

The hydrolysis is typically carried out by heating the solution to a temperature range of 50-100 °C. The reaction is complete when the evolution of nitrogen gas ceases.

-

To improve the yield and minimize the formation of tar-like byproducts, a two-phase system using a solvent such as cyclopentyl methyl ether (CPME) and water can be employed during the hydrolysis step.[1]

-

After cooling the reaction mixture to room temperature, the this compound can be isolated by extraction with an organic solvent like diethyl ether or dichloromethane.

-

The combined organic extracts are then washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound can be further purified by distillation or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloroaniline | [1] |

| Reagents | Sodium Nitrite, Hydrochloric Acid | [1] |

| Diazotization Temperature | 0-5 °C | [1] |

| Hydrolysis Temperature | 50-100 °C | [1] |

| Typical Yield | High (specific values vary) | |

| Purity | High, due to regioselectivity | [1] |

Synthesis via Direct Chlorination of Phenol

The direct chlorination of phenol is a common industrial method for producing various chlorophenols.[1] However, this approach is characterized by a lack of regioselectivity, leading to a complex mixture of chlorinated isomers. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which results in the formation of 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, and 2,4,6-trichlorophenol, alongside the desired this compound.[1]

Reaction Pathway and Isomer Formation

Caption: Direct Chlorination of Phenol and Subsequent Isolation.

Experimental Protocol for Chlorination

-

In a suitable reactor, dissolve phenol in a solvent.

-

Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, into the reaction mixture. The reaction is typically carried out in the presence of a catalyst.

-

Control the reaction temperature to influence the isomer distribution, although achieving high selectivity for this compound is challenging.

-

After the reaction is complete, the acidic byproducts are neutralized.

Separation and Purification of this compound

Isolating this compound from the complex mixture of isomers is a critical and often challenging step in the industrial process. Several methods can be employed:

-

Fractional Distillation: This technique can be used to separate isomers with sufficiently different boiling points.

-

Reaction with Formaldehyde (B43269) and Steam Distillation: A documented industrial method involves reacting the mixed dichlorophenols with formaldehyde to form a resinous intermediate. Subsequent steam distillation can then be used to remove the more volatile 2,4- and 2,6-isomers, thereby enriching the mixture in the 2,3- and 2,5-isomers.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Phenol | [1] |

| Chlorinating Agent | Chlorine, Sulfuryl Chloride | |

| Major Byproducts | 2-CP, 4-CP, 2,4-DCP, 2,6-DCP, 2,4,6-TCP | [1] |

| Separation Method | Fractional Distillation, Formaldehyde reaction + Steam Distillation | [1] |

| Yield of 2,3-DCP | Low without efficient separation | |

| Purity of 2,3-DCP | Dependent on purification efficiency |

Synthesis from 1,2,3-Trichlorobenzene (B84244)

A less common but viable route to this compound involves the sulfonation of 1,2,3-trichlorobenzene, followed by high-pressure hydrolysis and subsequent removal of the sulfonic acid group.[2]

Experimental Protocol Outline

-

Sulfonation: 1,2,3-trichlorobenzene is treated with a sulfonating agent (e.g., fuming sulfuric acid) to introduce a sulfonic acid group onto the aromatic ring, yielding 3,4-dichloro-2-hydroxybenzenesulfonic acid.

-

High-Pressure Hydrolysis: The resulting sulfonic acid derivative is then subjected to hydrolysis under high pressure.

-

Desulfonation: The final step involves the removal of the sulfonic acid group, typically by hydrolysis with sulfuric acid, to yield this compound.

Detailed experimental conditions and yields for this method are less commonly reported in the literature.

Conclusion

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. For high-purity, laboratory-scale synthesis, the diazotization of 2,3-dichloroaniline followed by hydrolysis is the preferred method due to its excellent regioselectivity. For industrial-scale production, direct chlorination of phenol is more common, though it necessitates sophisticated and efficient separation techniques to isolate the desired 2,3-isomer from a complex mixture of byproducts. The choice of synthetic route will ultimately depend on the desired scale of production, required purity, and the available starting materials and equipment. Further research into optimizing the separation of dichlorophenol isomers and improving the efficiency of the 1,2,3-trichlorobenzene route could offer valuable advancements in the production of this important chemical intermediate.

References

Toxicological Profile of 2,3-Dichlorophenol in Mammals: An In-depth Technical Guide

Disclaimer: The toxicological database for 2,3-Dichlorophenol (2,3-DCP) in mammals is notably limited. The majority of available data is restricted to acute lethality studies.[1][2][3] For other toxicological endpoints, such as subchronic and chronic toxicity, reproductive and developmental effects, neurotoxicity, and immunotoxicity, no specific studies on 2,3-DCP were identified. Therefore, this guide summarizes the available data for 2,3-DCP and, where indicated, provides context from studies on other dichlorophenol isomers or chlorophenols in general to infer potential hazards. This information should be interpreted with caution, as the toxicity of chlorophenol isomers can vary.

Acute Toxicity

The primary toxicological data available for this compound pertains to its acute oral toxicity in mice. Signs of toxicity observed in mice following acute oral exposure to dichlorophenols include increased respiration, tremors, slight convulsions, and central nervous system (CNS) depression.[4]

Quantitative Data for Acute Oral Toxicity

| Compound | Species | Sex | Route | LD50 (mg/kg) | Reference |

| This compound | Mouse (CD-1) | Male | Oral | 2585 | [4] |

| This compound | Mouse (CD-1) | Female | Oral | 2376 | [4][5][6][7] |

Experimental Protocol: Acute Oral LD50 Determination in Mice

The acute oral LD50 values for this compound were determined in a study using CD-1 mice.[4]

-

Test Animals: Male and female CD-1 mice were used.

-

Acclimation: Animals were acclimated to laboratory conditions before the study.

-

Fasting: Mice were fasted for 18 hours prior to dosing.[4]

-

Dose Administration: this compound was administered orally via gavage.

-

Dose Groups: Five dose groups were used for each sex, with 10 mice per group.[4]

-

Observation Period: Animals were observed for 14 days following administration.[4]

-

Clinical Observations: Signs of toxicity, such as increased respiration, tremors, convulsions, and CNS depression, were recorded.[4]

-

Mortality: The number of deaths in each dose group was recorded.

-

Necropsy: All animals that died during the study were subjected to a gross necropsy.[4]

-

Data Analysis: The LD50 and its 95% confidence interval were calculated using appropriate statistical methods.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

The Environmental Odyssey of 2,3-Dichlorophenol: A Technical Guide to its Fate and Transport

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delineates the environmental fate and transport of 2,3-dichlorophenol (2,3-DCP), a compound of significant environmental concern due to its toxicity and persistence. This document provides a comprehensive overview of its physicochemical properties, degradation pathways, and mobility in various environmental matrices, supported by detailed experimental protocols and visual representations of key processes.

Core Physicochemical Characteristics

The environmental behavior of this compound is fundamentally governed by its intrinsic physical and chemical properties. These parameters dictate its partitioning between air, water, and soil, as well as its susceptibility to various degradation mechanisms. A summary of these key properties is presented in the table below for facile comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O | |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | Light brown or white to off-white crystalline solid | [2] |

| Melting Point | 56.8 °C | [3] |

| Boiling Point | 213 °C | [1] |

| Vapor Pressure | 0.058 mm Hg at 25 °C | [1] |

| Water Solubility | Sparingly soluble | [2] |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.84 | |

| pKa (Acid Dissociation Constant) | 7.7 | [1] |

| Henry's Law Constant | 3.46 x 10⁻⁶ atm-m³/mol (estimated) | [1] |

| Soil Adsorption Coefficient (K_oc) | 426 (average) | [1] |

Environmental Fate and Transport Mechanisms

The journey of 2,3-DCP through the environment is a complex interplay of transport and transformation processes. Once released, it is subject to volatilization, adsorption to soil and sediments, and various degradation processes, including photodegradation and biodegradation.

Volatilization: With a vapor pressure of 0.058 mm Hg at 25 °C, 2,3-DCP is expected to exist primarily as a vapor in the atmosphere.[1] Its estimated Henry's Law constant of 3.46 x 10⁻⁶ atm-m³/mol suggests that volatilization from moist soil and water surfaces is a potential transport pathway.[1]

Adsorption: The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) for 2,3-DCP has been measured at an average of 426, indicating moderate mobility in soil.[1] Adsorption is a key process influencing its availability for biodegradation and leaching into groundwater. The pKa of 7.7 suggests that in neutral to alkaline environments, 2,3-DCP will exist partially in its anionic form, which generally exhibits lower adsorption to soil organic matter compared to the neutral species.[1]

Abiotic Degradation:

-

Photolysis: 2,3-DCP is susceptible to direct photolysis in the presence of sunlight, as it contains chromophores that absorb light at wavelengths greater than 290 nm.[1] In the atmosphere, it is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 10 days.[1] In aqueous environments, UV irradiation leads to the formation of polyphenolic compounds and dechlorinated cyclopentenoic acids.[1]

-

Hydrolysis: 2,3-DCP is not expected to undergo significant hydrolysis under typical environmental conditions due to the stability of the aromatic chlorine and hydroxyl groups.[1]

Biotic Degradation: Biodegradation is a critical process for the ultimate removal of 2,3-DCP from the environment. A variety of microorganisms have been shown to degrade chlorophenols. The degradation of dichlorophenols can proceed under both aerobic and anaerobic conditions.[4] Half-lives of 28 days in acidic sandy loam and 8 days in a basic sandy silt loam suggest that biodegradation is a significant fate process in soil and is influenced by pH.[1] The initial step in the aerobic biodegradation of many chlorophenols involves hydroxylation of the aromatic ring, followed by ring cleavage.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of 2,3-DCP. The following sections outline protocols for key experiments.

Determination of Soil Sorption Coefficient (K_oc_) - Batch Equilibrium Method (Adapted from OECD Guideline 106)

This protocol describes a laboratory procedure to determine the soil sorption coefficient (K_oc_) of this compound.

-

Soil Preparation:

-

Select and characterize at least three different soil types with varying organic carbon content and pH.

-

Air-dry the soils and sieve them through a 2-mm mesh.

-

Determine the organic carbon content, pH, and particle size distribution of each soil.

-

-

Solution Preparation:

-

Prepare a stock solution of 2,3-DCP in a suitable solvent (e.g., methanol).

-

Prepare a series of aqueous test solutions of varying concentrations by spiking a 0.01 M CaCl₂ solution with the stock solution. The final methanol (B129727) concentration should be less than 1%.

-

-

Equilibration:

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of the 2,3-DCP test solution to each tube to achieve a specific soil-to-solution ratio (e.g., 1:5).

-

Include control samples without soil to account for potential abiotic degradation or adsorption to the vessel walls.

-

Shake the tubes at a constant temperature (e.g., 25 °C) for a predetermined equilibration time (e.g., 24 hours), which should be established in preliminary kinetic studies.

-

-

Phase Separation and Analysis:

-

Centrifuge the tubes at a high speed to separate the solid and aqueous phases.

-

Carefully collect an aliquot of the supernatant.

-

Analyze the concentration of 2,3-DCP in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Calculate the amount of 2,3-DCP sorbed to the soil by subtracting the equilibrium aqueous phase concentration from the initial concentration.

-

Calculate the soil-water distribution coefficient (K_d_) for each concentration using the formula: K_d_ = (C_s / C_w), where C_s is the concentration of 2,3-DCP in soil (mg/kg) and C_w is the concentration in water (mg/L).

-

Normalize K_d_ to the organic carbon content of the soil to obtain the K_oc_ value: K_oc_ = (K_d_ / %OC) * 100.

-

Aerobic Biodegradation Study in Soil

This protocol outlines a method to assess the aerobic biodegradation of 2,3-DCP in soil.

-

Soil and Inoculum:

-

Use fresh soil collected from a site with no prior contamination history.

-

The soil can be used as is, or a specific microbial consortium known to degrade chlorophenols can be introduced.

-

-

Experimental Setup:

-

Prepare soil microcosms by placing a known amount of soil (e.g., 50 g) into biometer flasks or similar incubation vessels.

-

Adjust the soil moisture to 50-60% of its water-holding capacity.

-

Spike the soil with a known concentration of 2,3-DCP dissolved in a minimal amount of a suitable solvent. The solvent should be allowed to evaporate before sealing the flasks.

-

Include sterile control microcosms (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.

-

Include a positive control with a readily biodegradable compound to ensure the microbial activity of the soil.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C).

-

Ensure aerobic conditions by periodically opening the flasks or using a system that allows for air exchange.

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice replicate microcosms from both the test and control groups.

-

Extract 2,3-DCP from the soil samples using an appropriate solvent extraction method (e.g., sonication with acetone/hexane).

-

Analyze the concentration of 2,3-DCP in the extracts using GC-MS or HPLC.

-

-

Data Analysis:

-

Plot the concentration of 2,3-DCP over time for both the test and control samples.

-

Calculate the biodegradation rate and the half-life (t½) of 2,3-DCP in the soil.

-

Microbial Degradation Pathway

The microbial degradation of dichlorophenols typically proceeds through a series of enzymatic reactions. While the specific pathway for 2,3-DCP can vary between different microbial species, a common route involves initial hydroxylation to a chlorocatechol, followed by ring cleavage.

This guide provides a foundational understanding of the environmental fate and transport of this compound. The complex interactions within different environmental compartments necessitate detailed and standardized experimental approaches to accurately predict its behavior and potential for exposure and risk. Further research into the specific microbial communities and enzymatic pathways involved in its degradation will enhance our ability to develop effective bioremediation strategies.

References

- 1. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jcsp.org.pk [jcsp.org.pk]

Unraveling the Fate of 2,3-Dichlorophenol in Soil: A Technical Guide to Biodegradation Pathways

For Immediate Release

A comprehensive technical guide detailing the intricate biodegradation pathways of 2,3-Dichlorophenol (2,3-DCP) in soil has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental science. This document provides an in-depth analysis of the microbial processes that break down this persistent environmental pollutant, offering insights into the key microorganisms, enzymatic reactions, and intermediate compounds involved.

This compound, a toxic and recalcitrant environmental contaminant, poses significant risks to ecosystems and human health. Understanding its natural attenuation mechanisms is paramount for developing effective bioremediation strategies. This guide synthesizes current scientific knowledge on both aerobic and anaerobic degradation of 2,3-DCP in soil environments.

Aerobic Biodegradation: A Hydroxylation-Initiated Cascade

Under aerobic conditions, the biodegradation of this compound is primarily initiated by microbial enzymatic activity. Bacteria from the genus Rhodococcus, such as Rhodococcus rhodochrous, have demonstrated the ability to degrade 2,3-DCP. The initial and critical step in this pathway is the hydroxylation of the aromatic ring at the ortho-position, catalyzed by a monooxygenase enzyme. This reaction leads to the formation of a dichlorocatechol intermediate.

Following this initial hydroxylation, the degradation pathway is believed to proceed through one of two well-established routes for catechol degradation: the ortho-cleavage or the meta-cleavage pathway. In the ortho-cleavage pathway, the aromatic ring of the dichlorocatechol is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. Conversely, the meta-cleavage pathway involves the cleavage of the ring adjacent to one of the hydroxyl groups, a reaction catalyzed by a catechol 2,3-dioxygenase. Both pathways ultimately lead to the formation of intermediates that can enter central metabolic cycles, resulting in the complete mineralization of the compound to carbon dioxide and water.

Anaerobic Biodegradation: A Stepwise Dechlorination

In the absence of oxygen, the biodegradation of this compound follows a distinct anaerobic pathway. This process is characterized by a stepwise reductive dechlorination. The first step involves the removal of a chlorine atom to form 2-chlorophenol. Subsequently, a second dechlorination event occurs, yielding phenol. Phenol is then further metabolized by the anaerobic microbial community.

Quantitative Insights into Degradation Rates

The efficiency of this compound biodegradation in soil is influenced by various environmental factors, most notably pH. Studies have indicated that the half-life of 2,3-DCP can vary significantly depending on the soil's acidity.

| Soil Condition | Half-life of this compound | Reference |

| Acidic Sandy Loam | 28 days | [1] |

| Basic Sandy Silt Loam | 8 days | [1] |

Furthermore, laboratory studies with specific microbial strains have provided insights into the potential rates of degradation under controlled conditions.

| Microorganism | Initial Concentration | Degradation Time | Reference |

| Rhodococcus rhodochrous DSM6263 (immobilized cells) | 0.25 mM | 4 hours | [2][3] |

Visualizing the Degradation Pathways

To provide a clear and concise representation of the complex biochemical transformations, the following diagrams illustrate the proposed aerobic and anaerobic biodegradation pathways of this compound.

Caption: Proposed aerobic biodegradation pathway of this compound.

Caption: Anaerobic biodegradation pathway of this compound.

Experimental Protocols: A Framework for Research

To facilitate further research in this critical area, this guide outlines a general experimental protocol for studying the biodegradation of this compound in soil microcosms.

1. Soil Collection and Characterization:

-

Collect soil samples from the area of interest.

-

Characterize the soil's physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

2. Microcosm Setup:

-

Prepare microcosms using glass containers with appropriate seals to control aeration.

-

Distribute a known weight of sieved soil into each microcosm.

-

Spike the soil with a known concentration of this compound. For tracking mineralization, a 14C-labeled 2,3-DCP can be used.

-

Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

-

Include control microcosms (e.g., sterile soil) to account for abiotic degradation.

3. Incubation and Sampling:

-

Incubate the microcosms under controlled temperature and lighting conditions.

-

For aerobic studies, ensure adequate oxygen supply. For anaerobic studies, create an anoxic environment (e.g., by purging with nitrogen gas).

-

Collect soil samples at regular intervals over the course of the experiment.

4. Analytical Procedures:

-

Extract this compound and its potential metabolites from the soil samples using an appropriate solvent.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify intermediate products.

-

If using a radiolabeled compound, measure the evolved 14CO2 to determine the rate and extent of mineralization.

5. Data Analysis:

-

Calculate the degradation rate and half-life of this compound.

-

Identify the major degradation products and propose a biodegradation pathway.

This technical guide serves as a foundational resource for the scientific community engaged in environmental remediation and the study of xenobiotic fate. The detailed information on biodegradation pathways, quantitative data, and experimental methodologies will aid in the development of innovative and effective strategies to mitigate the environmental impact of this compound and other chlorinated pollutants.

References

Physical properties of 2,3-Dichlorophenol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2,3-Dichlorophenol, a compound of interest in various chemical and pharmaceutical research fields. The data herein is compiled from verified sources to ensure accuracy and reliability, catering to the needs of scientific professionals.

Core Physical Properties of this compound

This compound is a beige, aromatic solid at room temperature.[1] Its primary physical characteristics, the melting and boiling points, are crucial for its handling, purification, and application in experimental settings.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Physical Property | Value (°C) | Value (°F) | Pressure | Source(s) |

| Melting Point | 55 - 57 | 131 - 135 | [2] | |

| 56 | 132.8 | [1] | ||

| 56.8 | 134.2 | [3] | ||

| 58 | 136 | [4][5] | ||

| 59 | 138.2 | |||

| Boiling Point | 206 | 402.8 | [2][4] | |

| 214 | 417.2 | 760 mmHg | [1] | |

| 90 | 194 | 2.5 mmHg |

Note: Variations in reported values can be attributed to different experimental conditions and sample purity.

Experimental Protocols for Property Determination

The determination of melting and boiling points is a fundamental procedure in chemical analysis for substance identification and purity assessment. While specific experimental documentation for this compound is not detailed in the provided results, the following general methodologies are standard for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature range over which it changes state from solid to liquid. For pure crystalline compounds, this transition is typically sharp. A common method for determining the melting point is using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

General Protocol using a Capillary Tube:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[6][7] This powder is then packed into a capillary tube, sealed at one end, to a height of about 3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and immersed in an oil bath (Thiele tube).[6]

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.[6] The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For smaller samples, the Thiele tube method is often employed.[9]

General Protocol using a Test Tube and Capillary:

-

Sample Preparation: A small volume (a few milliliters) of the substance (if liquid) is placed in a small test tube.[10] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a liquid bath, such as a Thiele tube filled with paraffin (B1166041) oil.[8]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[8] The heating continues until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the substance is overcoming the external pressure.[9]

-

Observation and Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a chemical substance like this compound.

Caption: Workflow for determining the melting and boiling points of a chemical substance.

References

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. This compound [stenutz.eu]

- 5. This compound | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

Solubility Profile of 2,3-Dichlorophenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,3-dichlorophenol in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details standard experimental methodologies for solubility determination, and presents a visual workflow of a key experimental protocol.

Executive Summary

This compound (2,3-DCP), a chlorinated aromatic compound, sees use as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility is a critical parameter influencing its reactivity, bioavailability, and environmental fate. This guide summarizes the known solubility data for 2,3-DCP in aqueous and organic media, providing a foundational resource for laboratory applications. While aqueous solubility is documented with some variability, quantitative data in organic solvents is sparse in publicly available literature.

Quantitative Solubility Data

The solubility of this compound is presented below. Data has been aggregated from various chemical databases and literature sources. It is important to note the variability in reported aqueous solubility values, which may be attributed to differences in experimental conditions such as pH and temperature.

Table 1: Solubility of this compound in Water

| Temperature (°C) | pH | Solubility (g/L) | Citation(s) |

| 20 | Not Specified | < 1 | [1][2] |

| 20 | Not Specified | 4.5 | [3] |

| 25 | Not Specified | 3.6 | [4] |

| 25 | 4.9 | 8.215 | [5] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Acetone | Not Specified | Soluble | [3] |

| Benzene | Not Specified | Soluble | [4] |

| Chloroform | Not Specified | Soluble | [6] |

| Diethyl Ether | Not Specified | Soluble | [4][6] |

| Ethanol | Not Specified | Soluble | [3][4][6] |

| Ligroin | Not Specified | Soluble | [4] |

| Methanol | Not Specified | Soluble | [7][8] |

Note: "Soluble" indicates that sources qualitatively describe this compound as soluble in the respective solvent, but no specific quantitative data (e.g., in g/L) was found in the reviewed literature.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most widely recognized and reliable method for determining the thermodynamic solubility of a substance is the shake-flask method , which is also outlined in OECD Guideline 105 .[9][10][11][12]

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a saturated solution of the test substance in a specific solvent at a constant temperature.[13][14] An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[15][16] Once equilibrium is established, the concentration of the solute in the clear supernatant is determined analytically.[13][16]

Detailed Methodology

A generalized protocol for the shake-flask method is as follows:

-

Preparation: An excess amount of this compound is added to a flask or vial containing a known volume of the desired solvent (e.g., water, ethanol).[13][14] The use of excess solid is crucial to ensure a saturated solution is formed.[15]

-

Equilibration: The sealed flask is placed in a shaker or incubator with precise temperature control (e.g., 25 °C ± 0.5 °C).[9][17] The mixture is agitated at a constant speed for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, and preliminary tests can be conducted to determine the optimal equilibration time.[15][17]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[13][15] Care must be taken to maintain the constant temperature during this step to prevent any change in solubility.

-

Analysis: The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique.[13] Common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectrophotometry.[12]

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.[13]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. This compound | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | 576-24-9 [chemicalbook.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. achemtek.com [achemtek.com]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. laboratuar.com [laboratuar.com]

- 12. filab.fr [filab.fr]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. quora.com [quora.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Analysis of 2,3-Dichlorophenol: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 2,3-dichlorophenol, a compound of interest in various fields including environmental science and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are compiled from various spectral databases and provide the foundational information for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Note: Specific chemical shift and coupling constant values for the aromatic protons of this compound were not explicitly found in the search results. The spectrum is typically complex due to second-order effects.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Note: Specific chemical shift values for the carbons of this compound were not explicitly listed in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl group and the aromatic ring.

Table 3: Key IR Absorptions for this compound [3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3600 | Broad | O-H stretch (hydroxyl group) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~1580-1600 | Medium | C=C stretch (aromatic ring) |

| ~1450-1500 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (phenol) |

| ~1000-1100 | Strong | C-Cl stretch |

| ~700-900 | Strong | C-H bend (out-of-plane, aromatic substitution) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is characterized by its molecular ion peak and isotopic pattern due to the presence of two chlorine atoms.[7][8]

Table 4: Mass Spectrometry Data for this compound [7][8]

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular ion with two ³⁵Cl isotopes) |

| 164 | Moderate | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl isotope) |

| 166 | Low | [M+4]⁺ (Molecular ion with two ³⁷Cl isotopes) |

| 127 | Moderate | [M-Cl]⁺ (Loss of a chlorine atom) |

| 99 | Moderate | [M-Cl-CO]⁺ (Loss of chlorine and carbon monoxide) |

| 63 | High | Further fragmentation, potentially corresponding to the chlorocyclopropenyl cation [C₃H₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer (e.g., 300 or 400 MHz)[9]

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To obtain an IR spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCl₄) for solution-phase spectra

-

FTIR spectrometer[9]

-

Sample holder (e.g., KBr pellet press, salt plates)

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

A suitable solvent for sample introduction (e.g., methanol, dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.[10]

Procedure (GC-MS Method):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of chlorine-containing ions.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the structural elucidation of an unknown compound.

References

- 1. This compound(576-24-9) 1H NMR [m.chemicalbook.com]

- 2. This compound(576-24-9) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(576-24-9) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 2,3-dichloro- [webbook.nist.gov]

- 6. Phenol, 2,3-dichloro- [webbook.nist.gov]

- 7. This compound(576-24-9) MS spectrum [chemicalbook.com]

- 8. Phenol, 2,3-dichloro- [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. This compound | High-Purity Reagent | RUO [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,3-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,3-dichlorophenol. The information herein is intended to support safe handling, storage, and application of this compound in research and development settings.

Chemical and Physical Properties

This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ether and chloroform.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂O | [2] |

| Molecular Weight | 163.00 g/mol | [2] |

| Melting Point | 55 - 57 °C | [2][3] |

| Boiling Point | 206 - 214 °C | [3][4] |

| Flash Point | 115 °C (closed cup) | [3][4] |

| Water Solubility | < 1 mg/mL at 20 °C; 3600 mg/L (experimental) | [3][5] |

| pKa | 7.70 | [6] |

| log Kow (Octanol-Water Partition Coefficient) | 2.84 | [5][7] |

Table 1: Physical and Chemical Properties of this compound

Chemical Reactivity

This compound exhibits reactivity characteristic of both a phenol (B47542) and a chlorinated aromatic compound.

Incompatible Materials and Hazardous Reactions

This compound is incompatible with a range of substances, and contact with these can lead to hazardous reactions. It is crucial to avoid contact with:

-

Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides. Contact can lead to vigorous, potentially explosive, reactions.[8][9]

-

Acid Chlorides and Acid Anhydrides: Incompatible with this compound.[1][2][5][7][9]

-

Strong Reducing Substances: Including hydrides, nitrides, alkali metals, and sulfides.[8]

-

Metals: Avoid the use of aluminum, copper, and brass alloys in storage and processing equipment.[4][8][9]

Phenols, in general, undergo exothermic reactions with bases.[8] They are also readily sulfonated by concentrated sulfuric acid and nitrated by nitric acid, which can be rapid and generate significant heat.[8] Nitrated phenols are often explosive when heated.[8]

Reactivity Profile

The phenolic hydroxyl group in this compound is acidic and can react with bases to form salts. The aromatic ring is activated towards electrophilic substitution by the hydroxyl group, although the deactivating effect of the two chlorine atoms moderates this.

The compound can undergo photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO₂) and UV light, a process that involves the generation of highly reactive hydroxyl radicals.[10] Studies on the photocatalytic degradation of this compound have shown that the rate of degradation is influenced by factors such as pH, catalyst dose, and the presence of other oxidants like hydrogen peroxide.[10] The disappearance of this compound in such systems has been observed to follow pseudo-first-order kinetics.[10]

The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has a calculated atmospheric half-life of about 10 days.[6]

Stability and Storage

Under recommended storage conditions, this compound is a stable compound.[2][4][9]

Storage Recommendations

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[3][8] Keep containers tightly closed and away from the incompatible materials listed in section 2.1.[3][8][9]

Decomposition

When heated to decomposition, this compound emits toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[2][5][7][9][11]

Photostability

This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[6][7] Upon UV irradiation in water, it can decompose to form polyphenolic compounds and dechlorinated cyclopentenoic acids.[7]

Experimental Protocols

Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for evaluating the thermal stability of this compound.

Objective: To determine the onset of thermal decomposition and the heat of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans

-

Analytical balance

Procedure:

-

Accurately weigh 2-5 mg of this compound into a DSC sample pan.

-

Seal the pan. For volatile substances, use a hermetically sealed pan to prevent evaporation.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The typical temperature range for screening is from ambient to 400-500 °C.

-

Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events, which may indicate decomposition. The area under an exothermic peak can be integrated to determine the heat of decomposition.

Protocol for a Stability-Indicating HPLC Method for Chlorophenols (Adapted from a method for a related compound)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Objective: To determine the degradation pathways of this compound and validate an HPLC method for its quantitative analysis in the presence of its degradation products.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile (B52724) and water

-

Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Forced Degradation Studies:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and heat at 80°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105°C) for a specified period. Then, prepare a solution for analysis.

-

Photolytic Degradation: Expose the solid this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified period. Then, prepare a solution for analysis.

3. HPLC Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. An example of starting conditions could be a C18 column with a mobile phase of acetonitrile and water gradient at a flow rate of 1 mL/min, with UV detection at an appropriate wavelength.

-

The method should be able to separate the intact this compound peak from all degradation product peaks.

4. Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for a stability-indicating assay.

References

- 1. benchchem.com [benchchem.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. uniube.br [uniube.br]

- 6. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Combined Analytical Study on Chemical Transformations and Detoxification of Model Phenolic Pollutants during Various Advanced Oxidation Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

2,3-Dichlorophenol: A Technical Guide to Its Natural Occurrence and Environmental Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorophenol (2,3-DCP) is a halogenated organic compound that has garnered scientific interest due to its presence in the environment and its role as a chemical intermediate. While not abundant in nature, its formation through both natural and, more significantly, anthropogenic pathways contributes to its environmental footprint. This technical guide provides an in-depth overview of the natural occurrence and primary sources of this compound, presents quantitative data on its environmental concentrations, and details experimental protocols for its detection and analysis.

Introduction to this compound

This compound is a crystalline solid at room temperature, appearing as brown crystals.[1] It belongs to the chlorophenol family, a group of compounds where one or more chlorine atoms are substituted onto the phenol (B47542) ring.[2] With the chemical formula C₆H₄Cl₂O, it is sparingly soluble in water but soluble in organic solvents like ether and chloroform.[3] Its presence in the environment is a subject of monitoring and research due to the general toxicity associated with chlorophenols.

Natural Occurrence and Sources

The natural formation of this compound is limited but occurs through specific biological and geological processes.

-

Microbial Synthesis: Certain soil fungi are capable of synthesizing dichlorophenols directly.[1] This process involves the utilization of chloride ions and humic phenols present in the soil.[1] Enzymes released by these fungi, such as chloroperoxidase, can also catalyze the chlorination of humic substances, leading to the formation of compounds like 2,3-DCP.[1]

-

Biomass Combustion: Chlorophenols, including 2,3-DCP, can be released into the environment during the burning of biomass, such as in forest fires.[1]

Anthropogenic (Artificial) Sources

Human activities are the predominant source of this compound in the environment. Its release is often as a byproduct or a metabolic intermediate of other widely used chemicals.

-

Industrial Processes: The manufacturing and industrial use of chlorophenols are significant sources. 2,3-DCP is formed during the industrial-scale chlorination of phenol. Effluents from chemical manufacturing plants, wood pulp bleaching facilities, and various incineration processes can release dichlorophenols into waste streams.[1] It is also used as an intermediate in the synthesis of various products including pesticides, herbicides, pharmaceuticals, and dyes.[4]

-